molecular formula C9H12ClNO B8611682 4-(3-Pyridinyl)-2-butanone hydrochloride CAS No. 88940-75-4

4-(3-Pyridinyl)-2-butanone hydrochloride

Cat. No. B8611682
M. Wt: 185.65 g/mol
InChI Key: SZCMQSIQTILWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04551460

Procedure details

A solution of 12.0 g of 4-(3-pyridinyl)-2-butanone hydrochloride, 3.38 g of sodium cyanoborohydride, and 42.78 g of ammonium acetate in 200 ml of methanol was stirred at room temperature for 2.5 days, acidified with dilute hydrochloric acid, and concentrated. The residue was dissolved in aqueous potassium carbonate solution and was extracted with dichloromethane. The residue obtained after evaporation of the dichloromethane was distilled to give 6.5 g (80%) of α-methyl-3-pyridinepropanamine, bp 126°-148° C./0.3 mm. The picrate was crystallized from methanol-ether; mp 146°-148° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
42.78 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH2:9][C:10](=O)[CH3:11])[CH:3]=1.C([BH3-])#[N:14].[Na+].C([O-])(=O)C.[NH4+].Cl>CO>[CH3:11][CH:10]([NH2:14])[CH2:9][CH2:8][C:4]1[CH:3]=[N:2][CH:7]=[CH:6][CH:5]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
Cl.N1=CC(=CC=C1)CCC(C)=O
Name
Quantity
3.38 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
42.78 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in aqueous potassium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the dichloromethane
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
CC(CCC=1C=NC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.